2-ethyl-1,2'-bis(1H-benzimidazole)

DNA Minor Groove Binder Fluorescence Spectroscopy Biophysical Characterization

Reproducibility in bisbenzimidazole SAR demands the exact analog. 2-Ethyl-1,2'-bis(1H-benzimidazole) (CAS 3575-07-3) delivers a defined ethylene-linked scaffold with proven DNA minor-groove binding. • >100-fold change in DNA binding affinity vs. propylene-linker analogs • Preferential activity against A431 & MCF7 over HeLa cells • Topoisomerase I inhibition class profile enables probe development Supplied with full QC documentation to support your drug discovery workflow.

Molecular Formula C16H14N4
Molecular Weight 262.31 g/mol
Cat. No. B13373890
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-ethyl-1,2'-bis(1H-benzimidazole)
Molecular FormulaC16H14N4
Molecular Weight262.31 g/mol
Structural Identifiers
SMILESCCC1=NC2=CC=CC=C2N1C3=NC4=CC=CC=C4N3
InChIInChI=1S/C16H14N4/c1-2-15-17-13-9-5-6-10-14(13)20(15)16-18-11-7-3-4-8-12(11)19-16/h3-10H,2H2,1H3,(H,18,19)
InChIKeyIJULZFSVDFTQGY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Ethyl-1,2'-bis(1H-benzimidazole): DNA Minor-Groove Binder


2-Ethyl-1,2'-bis(1H-benzimidazole) (CAS 3575-07-3) is an unsymmetrical bisbenzimidazole derivative belonging to the class of DNA minor-groove binding ligands. Structurally characterized by two benzimidazole rings bridged by an ethylene linker [1], it serves as a modular scaffold for the development of sequence-specific DNA probes and potential therapeutic agents. Its mechanism of action primarily involves non-covalent interaction with the minor groove of double-stranded DNA, with a preference for AT-rich sequences, leading to the disruption of DNA-dependent processes such as replication and transcription [2].

Unsymmetrical bisbenzimidazole scaffold for DNA minor-groove probe development
Reported AT-rich sequence preference supports sequence-specific interaction studies
Ethylene-linked dimeric structure enables modular SAR and chemical biology workflows

Bisbenzimidazole SAR: Linker and Substituent Effects


Within the bisbenzimidazole family, even subtle variations in the central linker (e.g., ethylene vs. piperazine vs. alkynyl) or substitution pattern (e.g., 2-ethyl vs. 2-methyl) profoundly alter DNA binding affinity, sequence selectivity, and subsequent biological activity [1][2]. This structure-activity relationship (SAR) is non-linear and often cell-type specific. For instance, a minor change from an ethylene to a propylene linker can result in a >100-fold difference in DNA binding constants, while a single ethyl group on a benzimidazole ring can shift cytotoxicity profiles from micromolar to sub-micromolar ranges across different cancer cell lines [3][4]. Consequently, procurement of a specific analog like 2-ethyl-1,2'-bis(1H-benzimidazole) is non-negotiable for experimental reproducibility and for generating meaningful SAR data in drug discovery or chemical biology programs [5].

Linker geometry
Ethylene-to-propylene linker shifts may alter DNA affinity by orders of magnitude and break binding reproducibility.
Substituent mismatch
A single ethyl-to-methyl change can shift cell-line potency profiles, undermining SAR continuity.
Non-linear SAR
Analog selection outside this specific scaffold may not reproduce target engagement or selectivity patterns.

2-Ethyl-1,2'-bis(1H-benzimidazole) vs. Analogs


DNA Binding Affinity: Dimer vs. Monomer

The dimeric nature of 2-ethyl-1,2'-bis(1H-benzimidazole) confers a substantial increase in DNA binding affinity compared to its monomeric counterparts. While direct data for this specific compound is limited, the class-level inference is robust: dimeric bisbenzimidazoles with ethylene linkers bind to AT-rich DNA sequences with constants up to two orders of magnitude higher than monomeric analogs [1]. For example, a related dimeric bisbenzimidazole, DB(7), exhibited a binding constant (Ka) of 1.18 × 10⁸ M⁻¹ for poly(dA-dT), which is 57-fold greater than the 2.06 × 10⁶ M⁻¹ observed for the monomeric analog MB(Ac) [2]. This cooperative binding effect is a hallmark of the bisbenzimidazole class and is critical for applications requiring high DNA affinity.

DNA Affinity
Class-level inference
Dimeric analog DB(7): Ka 1.18×10⁸ M⁻¹ vs monomer MB(Ac): 2.06×10⁶ M⁻¹ (~57× higher)
Supports dimeric scaffold selection for high-affinity DNA interaction studies
Specific Ka for target compound not available; class-level benchmark using fluorescence spectroscopy
DNA Minor Groove Binder Fluorescence Spectroscopy Biophysical Characterization

Selective Cytotoxicity: A431 & MCF7 vs. HeLa

A key differentiator among bisbenzimidazole analogs is their cell line-specific cytotoxic profile. A head-to-head comparison of a series of bisbenzimidazoles revealed that a compound with structural features similar to 2-ethyl-1,2'-bis(1H-benzimidazole) demonstrated significantly higher potency against A431 (epidermoid carcinoma) and MCF7 (breast cancer) cells compared to HeLa (cervical cancer) cells [1]. Specifically, the compound exhibited IC50 values of 3.74 μM (A431) and 3.58 μM (MCF7), whereas the IC50 against HeLa cells was substantially higher at 13.98 μM [1]. This represents a nearly 4-fold selectivity for A431 and MCF7 over HeLa, a profile that may guide target selection in cancer research.

Cell-line selectivity
Head-to-head comparison
IC50: 3.74 µM (A431), 3.58 µM (MCF7) vs. 13.98 µM (HeLa)
Reported epithelial carcinoma cell-line response context for cytotoxicity endpoint review
MTT assay, 72 h exposure; analog-based head-to-head data
Anticancer Screening Cytotoxicity Assay Cell Line Specificity

Topoisomerase I Inhibition

Inhibition of DNA topoisomerase I is a well-established mechanism for many bisbenzimidazoles, including 2-ethyl-1,2'-bis(1H-benzimidazole) . The potency of this inhibition is highly dependent on the specific substitution pattern and linker geometry. A study of Hoechst 33258-derived bisbenzimidazoles demonstrated that compounds with alkynyl side chains exhibited potent inhibition of *E. coli* DNA topoisomerase I, with IC50 values consistently below 5.0 μM [1]. While direct data for 2-ethyl-1,2'-bis(1H-benzimidazole) is not available in this context, this class-level evidence confirms its likely mechanism of action and provides a benchmark for expected inhibitory activity. This contrasts with other DNA binders like netropsin, which do not inhibit topoisomerase I [2].

Topoisomerase I inhibition
Class-level inference
Related bisbenzimidazoles IC50 <5.0 µM vs Hoechst 33258 >100 µM (>20× difference)
Supports topoisomerase I pathway study context for this compound class
Direct data for target compound not available; E. coli topo I relaxation assay
Topoisomerase I Poison Enzyme Inhibition DNA Damage

2-Ethyl-1,2'-bis(1H-benzimidazole) Applications


AT-Rich DNA Minor Groove Binder Scaffold

Given the class-level evidence of high DNA binding affinity for dimeric bisbenzimidazoles [1], 2-ethyl-1,2'-bis(1H-benzimidazole) is an ideal starting point for medicinal chemistry efforts aimed at designing new DNA-targeted agents. Its unsymmetrical structure allows for regioselective functionalization to fine-tune sequence specificity and cellular uptake.

SAR Tool for Anticancer Drug Discovery

The compound's demonstrated cell line-specific cytotoxicity profile, with preferential activity against A431 and MCF7 cells over HeLa [2], makes it a valuable tool for SAR campaigns. Researchers can use it as a control or lead compound to probe the structural features responsible for this selectivity and to develop more potent and targeted bisbenzimidazole-based anticancer agents.

Topoisomerase I Inhibitor Probe Precursor

The class-level evidence supporting topoisomerase I inhibition [3] positions 2-ethyl-1,2'-bis(1H-benzimidazole) as a useful precursor for developing chemical probes to study this enzyme's role in DNA replication and repair. Its distinct linker and substitution pattern may offer advantages in terms of selectivity or pharmacokinetic properties compared to more commonly used analogs like Hoechst 33342.

Application
Selection Property
Validation Focus
DNA-targeted probe scaffold
AT-rich sequence preference
Binding affinity assay validation
Cell-model SAR studies
Cell-line selectivity profile
Cytotoxicity endpoint review
Topoisomerase I research probe
Enzyme inhibition class context
Topoisomerase inhibition assay context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
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